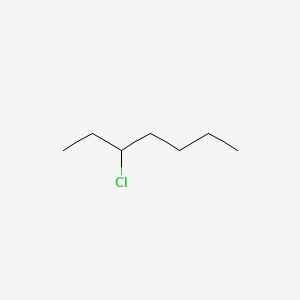

3-Chloroheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

999-52-0 |

|---|---|

Molecular Formula |

C7H15Cl |

Molecular Weight |

134.65 g/mol |

IUPAC Name |

3-chloroheptane |

InChI |

InChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3 |

InChI Key |

DMKNOEJJJSHSML-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)Cl |

Canonical SMILES |

CCCCC(CC)Cl |

Other CAS No. |

999-52-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroheptane, a secondary alkyl halide, serves as a versatile intermediate in organic synthesis. Its chemical reactivity, governed by the presence of a chlorine atom on the heptane (B126788) backbone, allows for a variety of functional group transformations crucial in the development of novel molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, supported by available data and established chemical principles. While this compound is not widely documented for specific biological activities itself, its role as a building block makes understanding its chemistry essential for drug discovery and development programs that may utilize haloalkane-containing scaffolds.

Chemical Structure and Identification

This compound is a chiral molecule, existing as a racemic mixture of two enantiomers, (S)-3-chloroheptane and (R)-3-chloroheptane, unless a stereospecific synthesis is employed. The chlorine atom is located on the third carbon atom of the seven-carbon heptane chain.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Heptane, 3-chloro- |

| Molecular Formula | C₇H₁₅Cl[1] |

| CAS Number | 999-52-0[1] |

| SMILES | CCCCC(Cl)CC[1] |

| InChI | InChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3[1] |

| InChIKey | DMKNOEJJJSHSML-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical properties of this compound are characteristic of a haloalkane of its size. It is a colorless liquid at room temperature and is immiscible with water.

| Property | Value |

| Molecular Weight | 134.65 g/mol [1] |

| Density | 0.869 g/cm³ at 20°C |

| Boiling Point | 151-153 °C |

| Melting Point | -85.5 °C |

| Solubility in Water | Low |

| Solubility in Organic Solvents | Soluble in ethers, hydrocarbons, and chlorinated solvents. |

| Refractive Index | 1.427 at 20°C |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, its synthesis can be achieved through established methods for the preparation of secondary alkyl chlorides.

Experimental Protocol: Synthesis from 3-Heptanol (B47328) with Thionyl Chloride

This method involves the conversion of the hydroxyl group of 3-heptanol into a chloro group using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate and typically results in inversion of stereochemistry (Sₙ2 mechanism), though retention can occur depending on the reaction conditions (Sₙi mechanism).

Materials:

-

3-Heptanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base to neutralize HCl)

-

Anhydrous diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-heptanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise from the dropping funnel. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture and carefully pour it into a separatory funnel containing ice-cold saturated sodium bicarbonate solution to neutralize excess acid.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

Caption: Synthesis of this compound from 3-Heptanol.

Experimental Protocol: Hydrochlorination of Heptene (B3026448)

Another potential route is the hydrochlorination of a heptene isomer, such as hept-2-ene or hept-3-ene, using hydrogen chloride (HCl). This reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the double bond.

Materials:

-

Hept-2-ene or Hept-3-ene

-

Hydrogen chloride (gas or solution in a non-nucleophilic solvent)

-

Anhydrous conditions

Procedure:

-

Dissolve the heptene isomer in a suitable inert solvent in a reaction vessel equipped for gas inlet.

-

Bubble dry hydrogen chloride gas through the solution at a controlled rate, maintaining the temperature (often low temperatures are preferred to minimize rearrangements).

-

Monitor the reaction progress by techniques such as GC-MS.

-

Upon completion, remove the excess HCl by purging with an inert gas or by washing with a mild base.

-

Isolate the crude this compound and purify by fractional distillation.

Caption: Hydrochlorination of Heptene to form this compound.

Purification

Fractional distillation is the primary method for purifying this compound from reaction mixtures and byproducts.[2][3] This technique separates compounds based on differences in their boiling points.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Charge the crude this compound into the round-bottom flask along with boiling chips.

-

Assemble the fractional distillation apparatus.

-

Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

-

The component with the lower boiling point will enrich at the top of the column.

-

Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (151-153 °C).

-

Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

Chemical Reactivity

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

In these reactions, the chlorine atom is replaced by a nucleophile.

-

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.

-

Sₙ1 Mechanism: This is a two-step process involving the formation of a secondary carbocation intermediate after the departure of the chloride ion. The nucleophile then attacks the planar carbocation from either face, leading to a racemic mixture of products. This pathway is favored by weak nucleophiles, polar protic solvents, and is more likely with substrates that can form stable carbocations.

Caption: Nucleophilic Substitution Pathways for this compound.

Elimination Reactions

In these reactions, a molecule of HCl is eliminated to form an alkene.

-

E2 Mechanism: This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the one bearing the chlorine, while the chloride ion departs simultaneously. With a small, strong base like sodium ethoxide (NaOEt), the major product is typically the more substituted (Zaitsev) alkene, which would be hept-3-ene. With a bulky base like potassium tert-butoxide (KOtBu), the major product is the less substituted (Hofmann) alkene, hept-2-ene, due to steric hindrance.[4]

-

E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. A weak base then removes a proton from an adjacent carbon to form the double bond. This pathway often competes with the Sₙ1 reaction.

References

Physicochemical Properties of 3-Chloroheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroheptane is a halogenated alkane with the chemical formula C₇H₁₅Cl. As a chloroalkane, it serves as a versatile intermediate in various organic syntheses, including the preparation of pharmaceuticals and other specialty chemicals. Its reactivity is primarily dictated by the presence of the chlorine atom on the third carbon of the heptane (B126788) chain, making it susceptible to nucleophilic substitution and elimination reactions. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, ensuring optimal reaction conditions, and enabling the design of safe and efficient synthetic routes. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic and reactive pathways.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in different solvents and under various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Cl | [1],[2],[3] |

| Molecular Weight | 134.65 g/mol | [1],[2],[3] |

| Appearance | Colorless liquid | [4] |

| Density | 0.8780 g/cm³ | [4] |

| Boiling Point | 158.00 °C (431.15 K) | [4] |

| Melting Point | -85.00 °C (188.15 K) | [4] |

| Refractive Index (n_D) | 1.4228 (estimate) | |

| Solubility in Water | Low | [4] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, ether) | [4] |

| CAS Number | 999-52-0 | [1],[2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like this compound is by using a graduated cylinder and an electronic balance.[1][2][5]

Materials:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (accurate to at least 0.01 g)

-

This compound sample

-

Pipette or dropper

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Carefully add a known volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Use a pipette or dropper for accurate volume measurement, reading the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the this compound sample.

-

Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Record the ambient temperature as density can be temperature-dependent.

-

Repeat the measurement at least two more times and calculate the average density to ensure accuracy.[1]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a common instrument for this measurement.[6][7][8]

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper

-

Lint-free tissue

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry. Clean with a suitable solvent and a lint-free tissue if necessary.[6]

-

Using a dropper, apply a few drops of the this compound sample onto the surface of the measuring prism.[6]

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Turn on the light source and look through the eyepiece.

-

Rotate the coarse adjustment knob until the field of view shows a distinct light and dark boundary.

-

If a colored band is visible at the boundary, adjust the dispersion compensator to get a sharp, colorless line.

-

Fine-tune the adjustment knob to center the boundary line on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

After the measurement, clean the prisms thoroughly with a suitable solvent.

Synthesis and Reactivity

This compound is a secondary alkyl halide and its chemistry is characteristic of this class of compounds. It can be synthesized from the corresponding alcohol and is a key substrate for nucleophilic substitution reactions.

Synthesis

A common laboratory synthesis of this compound involves the reaction of 3-heptanol (B47328) with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The use of thionyl chloride is often preferred as it produces gaseous byproducts, simplifying purification.

Reactivity: Nucleophilic Substitution

Due to the polar carbon-chlorine bond, the carbon atom at the 3-position is electrophilic and susceptible to attack by nucleophiles.[9][10][11] This leads to nucleophilic substitution reactions, where the chlorine atom (the leaving group) is replaced by the nucleophile. This compound can undergo both Sₙ1 and Sₙ2 reactions, with the reaction conditions (e.g., nature of the nucleophile, solvent, and temperature) determining the predominant mechanism.[11][12] For example, reaction with a strong nucleophile like hydroxide (B78521) (OH⁻) can yield 3-heptanol.[9][12]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide practical guidance for its analysis in a laboratory setting. The visualization of its synthesis and reactivity highlights its role as a valuable intermediate in organic chemistry. For researchers, scientists, and professionals in drug development, a solid understanding of these fundamental properties is paramount for the successful application of this compound in the synthesis of more complex molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acs.org [acs.org]

- 3. (3S)-3-chloroheptane | C7H15Cl | CID 92169794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chegg.com [chegg.com]

3-Chloroheptane CAS number and molecular formula

This technical guide provides an in-depth overview of the chemical compound 3-Chloroheptane, focusing on its fundamental properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identification

CAS Number: 999-52-0[1][2][3][4]

Molecular Formula: C7H15Cl[1][2][3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Weight | 134.65 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 150 °C at 760 mmHg | [2] |

| Flash Point | 39.2 °C | [2] |

| Density | 0.864 g/cm³ | [2] |

| Refractive Index | 1.4228 | [2] |

| Vapor Pressure | 5 mmHg at 25°C | [2] |

| XLogP3-AA | 3.6 | [1] |

| Melting Point (estimate) | -69.5 °C | [2] |

Synthesis Pathway

The following diagram illustrates a potential synthesis route for this compound from 3-heptanol. This reaction is a typical example of a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom.

References

- 1. This compound | C7H15Cl | CID 34690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound (CAS 999-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (3S)-3-chloroheptane | C7H15Cl | CID 92169794 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Chloroheptane from 3-Heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-chloroheptane from its corresponding secondary alcohol, 3-heptanol (B47328). This conversion is a fundamental nucleophilic substitution reaction in organic chemistry, pivotal for the introduction of a chlorine atom, which can serve as a versatile handle for further functionalization in the development of novel chemical entities. This document provides a comparative analysis of the primary synthetic routes, detailed experimental protocols, and relevant physicochemical and spectroscopic data for the starting material and the final product.

Overview of Synthetic Strategies

The conversion of 3-heptanol, a secondary alcohol, to this compound, an alkyl chloride, is typically achieved through two principal methods: reaction with thionyl chloride (SOCl₂) or treatment with concentrated hydrochloric acid (HCl), often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂), commonly known as the Lucas reagent.

-

Thionyl Chloride (SOCl₂): This method is often preferred for the conversion of secondary alcohols due to its mild reaction conditions and the convenient removal of byproducts. The reaction proceeds via the formation of a chlorosulfite intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired this compound. The stereochemical outcome can be controlled depending on the reaction conditions; in the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. In the presence of pyridine, an Sₙ2 mechanism with inversion of configuration is favored.

-

Lucas Reagent (HCl/ZnCl₂): This classic method involves the reaction of the alcohol with concentrated hydrochloric acid and zinc chloride. The Lewis acid, ZnCl₂, coordinates to the hydroxyl group of the alcohol, making it a better leaving group (water). For secondary alcohols like 3-heptanol, the reaction proceeds via an Sₙ1 mechanism, involving the formation of a secondary carbocation intermediate. This can sometimes lead to rearrangements, although with a simple secondary substrate like 3-heptanol, this is less of a concern. The reaction rate for secondary alcohols is moderate, typically requiring heating.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the reactant and product is presented below for easy comparison.

| Property | 3-Heptanol | This compound |

| Molecular Formula | C₇H₁₆O | C₇H₁₅Cl |

| Molecular Weight | 116.20 g/mol | 134.65 g/mol [1] |

| CAS Number | 589-82-2 | 999-52-0[1] |

| Boiling Point | 156-158 °C | 150-158 °C[2][3][4] |

| Density | 0.819 g/cm³ | 0.864-0.878 g/cm³[2] |

| Refractive Index | 1.421 | 1.4228[3] |

| Spectroscopic Data | IR: Broad O-H stretch (~3350 cm⁻¹), C-H stretch (~2960-2870 cm⁻¹), C-O stretch (~1120 cm⁻¹). Mass Spec: Key fragments at m/z 87, 73, 59, 45. | ¹³C NMR: Data available in literature.[1] IR: C-H stretch (~2960-2870 cm⁻¹), C-Cl stretch (~650-750 cm⁻¹). Mass Spec: Molecular ion peak at m/z 134/136 (due to ³⁵Cl and ³⁷Cl isotopes), fragmentation pattern includes loss of HCl and alkyl fragments. |

Experimental Protocols

The following are detailed methodologies for the two primary synthetic routes.

Synthesis of this compound using Thionyl Chloride

This protocol is based on the general procedure for the conversion of secondary alcohols to alkyl chlorides.

Reaction Scheme:

CH₃(CH₂)₃CH(OH)CH₂CH₃ + SOCl₂ → CH₃(CH₂)₃CH(Cl)CH₂CH₃ + SO₂ (g) + HCl (g)

Materials and Equipment:

-

3-Heptanol

-

Thionyl chloride (SOCl₂)

-

Dry diethyl ether or dichloromethane (B109758) (solvent)

-

Pyridine (optional, for Sₙ2 mechanism)

-

Round-bottom flask with a reflux condenser and a gas trap

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous sodium hydroxide (B78521) to neutralize HCl and SO₂), place 3-heptanol (1 equivalent).

-

Solvent Addition: Add a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture is then gently refluxed for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to decompose any excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound is purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 150-158 °C.[2][3][4]

Synthesis of this compound using Lucas Reagent (HCl/ZnCl₂)

This protocol is based on the general procedure for the Sₙ1 conversion of secondary alcohols.

Reaction Scheme:

CH₃(CH₂)₃CH(OH)CH₂CH₃ + HCl (conc.) --(ZnCl₂)--> CH₃(CH₂)₃CH(Cl)CH₂CH₃ + H₂O

Materials and Equipment:

-

3-Heptanol

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous zinc chloride (ZnCl₂)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reagent Preparation: Prepare the Lucas reagent by dissolving anhydrous zinc chloride (1 equivalent) in concentrated hydrochloric acid (2-3 equivalents) with cooling.

-

Reaction Setup: In a round-bottom flask, place 3-heptanol (1 equivalent).

-

Reaction: Add the prepared Lucas reagent to the 3-heptanol. The mixture is then stirred and heated to reflux for 30-60 minutes. The formation of an oily layer of this compound indicates the reaction is proceeding.

-

Work-up: After the reaction period, cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the upper organic layer (the this compound).

-

Washing: Wash the organic layer with cold, concentrated sulfuric acid to remove any unreacted alcohol and byproducts. Then, wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a final wash with water or brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation.

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis and purification process can be visualized as follows:

Caption: General workflow for the synthesis and purification of this compound.

The reaction mechanism for the thionyl chloride route (in the absence of a base) follows an Sₙi pathway.

Caption: The Sₙi reaction mechanism for the chlorination of 3-heptanol with SOCl₂.

The reaction with the Lucas reagent proceeds via an Sₙ1 mechanism.

References

An In-depth Technical Guide to 3-Chloroheptane

This technical guide provides a comprehensive overview of 3-Chloroheptane, including its chemical identity, physicochemical properties, relevant experimental protocols, and key chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

-

Synonyms : Heptane (B126788), 3-chloro-[3][4][5][6]; (3S)-3-chloroheptane[2]

-

InChI : InChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3[1][4][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions and predicting the behavior of the compound in various environments.

| Property | Value | Unit | Source |

| Physical State | Liquid | - | [3] |

| Appearance | Colorless liquid | - | [3] |

| Molecular Weight | 134.649 | g/mol | [7] |

| Density | 0.864 | g/cm³ | [7] |

| Boiling Point | 150 | °C at 760 mmHg | [7] |

| Melting Point | -69.5 (estimate) | °C | [7] |

| Flash Point | 39.2 | °C | [7] |

| Vapor Pressure | 5 | mmHg at 25°C | [7] |

| Refractive Index | 1.4228 | - | [7] |

| XLogP3 | 3.6 | - | [1][2][7] |

| Hydrogen Bond Donor Count | 0 | - | [7] |

| Hydrogen Bond Acceptor Count | 0 | - | [7] |

| Rotatable Bond Count | 4 | - | [7] |

| Exact Mass | 134.0862282 | Da | [1][2][7] |

| Complexity | 43.7 | - | [1][2][7] |

Experimental Protocols

Detailed methodologies for the synthesis and reactions of this compound are outlined below.

One common laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in heptan-3-ol with a chloride ion.[7]

-

Reactants : Heptan-3-ol, concentrated hydrochloric acid, and anhydrous zinc(II) chloride.

-

Procedure :

-

Anhydrous zinc(II) chloride is dissolved in concentrated hydrochloric acid. This solution is known as the Lucas reagent.

-

Heptan-3-ol is added to the Lucas reagent at room temperature.

-

The mixture is stirred or shaken vigorously. The formation of a cloudy solution or a separate layer of this compound indicates the progress of the reaction.

-

The reaction mixture is transferred to a separatory funnel, and the organic layer containing this compound is separated from the aqueous layer.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The crude this compound is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

-

The final product is purified by distillation.

-

This compound can also be synthesized via the free radical chlorination of heptane.[3] This method typically yields a mixture of positional isomers.

-

Reactants : Heptane and chlorine gas (Cl₂).

-

Conditions : The reaction is initiated by ultraviolet (UV) light or heat.

-

Procedure :

-

Liquid heptane is placed in a reaction vessel equipped with a gas inlet and a condenser.

-

Chlorine gas is bubbled through the heptane while the mixture is irradiated with UV light or heated.

-

The reaction is allowed to proceed until the desired degree of chlorination is achieved, which can be monitored by gas chromatography.

-

The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by a wash with water and then brine.

-

The organic layer is dried over an anhydrous drying agent.

-

Fractional distillation is required to separate this compound from other isomers (e.g., 1-chloroheptane, 2-chloroheptane, 4-chloroheptane) and unreacted heptane.

-

Chemical Reactions and Pathways

This compound, as a secondary alkyl halide, can undergo various chemical transformations, with nucleophilic substitution and elimination reactions being the most prominent.

This compound can participate in S_N2 reactions, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[8] An example is the reaction with sodium thiomethoxide.

Caption: S_N2 reaction of (R)-3-chloroheptane with sodium thiomethoxide.

The synthesis of this compound from heptan-3-ol can be visualized as a multi-step laboratory workflow.

Caption: Laboratory workflow for the synthesis of this compound.

References

- 1. This compound | C7H15Cl | CID 34690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-chloroheptane | C7H15Cl | CID 92169794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. lookchem.com [lookchem.com]

- 8. Solved 5. Write the products' names and structures of the | Chegg.com [chegg.com]

Navigating the Acquisition and Application of 3-Chloroheptane for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloroheptane (CAS No. 999-52-0), a secondary alkyl halide, serves as a valuable intermediate and building block in organic synthesis. Its utility in the construction of more complex molecules makes it a compound of interest for researchers in medicinal chemistry, materials science, and drug development. However, its limited commercial availability from major chemical suppliers necessitates a deeper understanding of its procurement from specialty vendors and its synthesis via established laboratory protocols. This in-depth technical guide provides a comprehensive overview of commercial suppliers for research-grade this compound, detailed experimental protocols for its synthesis, and its application in subsequent chemical transformations.

Commercial Availability: A Specialty Chemical Landscape

Unlike its isomers, 1-chloroheptane (B146330) and 2-chloroheptane, this compound is not a commonly stocked reagent by large chemical suppliers. Researchers seeking to procure this compound will need to engage with specialty chemical providers and companies that offer custom synthesis services. These suppliers are equipped to produce specific, non-standard chemicals on demand.

Below is a summary of potential commercial sources for research-grade this compound. It is important to note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier Type | Compound Name | CAS Number | Purity | Quantity | Price | Notes |

| Specialty Chemical Suppliers & Custom Synthesis | This compound | 999-52-0 | Typically >95% (GC), subject to custom synthesis specifications | Grams to Kilograms | Quote-based | Availability is not guaranteed as a stock item. Lead times for custom synthesis will vary. Direct inquiry is essential. |

Experimental Protocols: Synthesis and Application

Given the specialized nature of this compound, in-house synthesis is a viable and often necessary option for research laboratories. The most common and reliable method for the preparation of this compound is the chlorination of the corresponding alcohol, 3-heptanol (B47328), using a variety of chlorinating agents. Additionally, the reactivity of this compound as an alkyl halide allows for its use in fundamental carbon-carbon bond-forming reactions, such as the Grignard reaction.

Synthesis of this compound from 3-Heptanol with Thionyl Chloride

This procedure details the conversion of a secondary alcohol to a secondary alkyl chloride using thionyl chloride, a common and effective method that proceeds via an SNi (Substitution Nucleophilic internal) mechanism, often with the addition of a base like pyridine (B92270) to neutralize the HCl byproduct.

Reaction:

Materials:

-

3-Heptanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-heptanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride to the stirred solution via a dropping funnel. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may be gently refluxed for a period to ensure the reaction goes to completion.

-

Carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.

Application in Grignard Reaction

This compound can be used to prepare a Grignard reagent, which is a potent nucleophile for forming new carbon-carbon bonds.

Part 1: Formation of the Grignard Reagent

Reaction:

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A crystal of iodine (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Ensure all glassware is rigorously dried to prevent the quenching of the Grignard reagent.

-

Place magnesium turnings in the three-neck flask.

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine.

-

In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small amount of the this compound solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, heptan-3-ylmagnesium chloride.

Part 2: Reaction with a Carbonyl Compound (e.g., Acetone)

Reaction:

Procedure:

-

Cool the prepared Grignard reagent in an ice bath.

-

In a separate flask, dissolve the carbonyl compound (e.g., acetone) in anhydrous diethyl ether.

-

Slowly add the solution of the carbonyl compound to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, wash, dry, and purify the resulting tertiary alcohol by distillation or chromatography.

Visualizing Workflows and Pathways

To further elucidate the procurement and application of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows.

Caption: Procurement workflow for this compound.

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 3-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-chloroheptane. Given the limited availability of specific toxicological data for this compound, this guide incorporates data from its isomers, 1-chloroheptane (B146330) and 2-chloroheptane, as well as the closely related 3-chlorohexane, to provide a thorough understanding of the potential hazards. All data from isomers and related compounds are clearly identified. This document is intended for use by trained professionals in a laboratory or drug development setting.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Based on Isomer Data)

| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) | Source (Isomer) |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | 2-Chloroheptane, 3-Chlorohexane[1] |

| Skin irritation | Category 2 | H315: Causes skin irritation | 2-Chloroheptane, 3-Chlorohexane[1] |

| Eye irritation | Category 2A | H319: Causes serious eye irritation | 2-Chloroheptane, 3-Chlorohexane[1] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | 2-Chloroheptane |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and Its Isomers

| Property | This compound | 1-Chloroheptane | 2-Chloroheptane |

| Molecular Formula | C₇H₁₅Cl | C₇H₁₅Cl | C₇H₁₅Cl |

| Molecular Weight | 134.65 g/mol | 134.65 g/mol | 134.65 g/mol |

| Appearance | Colorless liquid | Clear, colorless liquid | Not specified |

| Boiling Point | Not available | Not available | Not available |

| Flash Point | Not available | 41 °C | Not available |

| Density | Not available | Not available | Not available |

| Solubility | Low in water; soluble in organic solvents.[2] | Not specified | Not specified |

Toxicological Data

Specific toxicological data, such as LD50 and LC50 values for this compound, are not available.[3] The toxicological properties have not been thoroughly investigated. Therefore, it must be handled with the assumption that it may be harmful if inhaled, ingested, or absorbed through the skin.

Table 3: Summary of Toxicological Data (Based on Isomer Information)

| Exposure Route | Effect | Data Availability for this compound | Potential Effects Based on Isomer Data |

| Oral | Acute Toxicity (LD50) | No data available[3] | May be harmful if swallowed. |

| Dermal | Acute Toxicity (LD50) | No data available[3] | May be harmful if absorbed through the skin. |

| Inhalation | Acute Toxicity (LC50) | No data available[3] | May cause respiratory tract irritation. |

| Skin | Irritation/Corrosion | No data available[3] | Causes skin irritation.[1] |

| Eyes | Irritation/Damage | No data available[3] | Causes serious eye irritation.[1] |

| Carcinogenicity | No data available | No component is listed as a carcinogen by IARC, NTP, or OSHA for 2-chloroheptane. |

Experimental Protocols for Hazard Assessment

The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals relies on data from standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the OECD test guidelines that would be used to determine the acute toxicity and irritation potential of this compound.

Acute Toxicity Testing

Acute toxicity data is essential for classification and for understanding the potential immediate health effects of a substance.

Table 4: OECD Guidelines for Acute Toxicity Testing

| Test | OECD Guideline | Brief Description of Methodology |

| Acute Oral Toxicity | OECD 420, 423, 425[4] | A single dose of the substance is administered to fasted animals (usually rats) by gavage.[5] The animals are observed for up to 14 days for signs of toxicity and mortality.[6] Different guidelines use different dosing strategies to minimize the number of animals used while still obtaining a statistically valid LD50 estimate.[4] |

| Acute Dermal Toxicity | OECD 402[7] | A single dose of the substance is applied to a shaved area of the skin (usually of rats or rabbits) for 24 hours.[8] The animals are observed for 14 days for signs of toxicity and mortality to determine the LD50.[8] |

| Acute Inhalation Toxicity | OECD 403[9] | Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).[10] Observations for toxicity and mortality continue for 14 days to determine the LC50.[10] |

Skin and Eye Irritation Testing

These tests determine the potential for a substance to cause reversible or irreversible damage to the skin and eyes.

Table 5: OECD Guidelines for Skin and Eye Irritation Testing

| Test | OECD Guideline | Brief Description of Methodology |

| Skin Irritation/Corrosion | OECD 439 (in vitro)[11] | The test substance is applied to a reconstructed human epidermis (RhE) model.[11] Cell viability is measured to determine if the substance is an irritant.[11] This is a non-animal testing alternative. |

| Eye Irritation/Corrosion | OECD 496 (in vitro)[12] | This in vitro method uses a macromolecular test system to predict the ocular irritation potential of a chemical by measuring its ability to denature and disrupt a protein matrix.[13] It is an animal-free method to identify substances that may cause severe eye damage.[13] |

Safe Handling and Storage Workflow

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the key stages from procurement to disposal.

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are the primary defense against exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is handled and stored.

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but breakthrough times should be verified.

-

Clothing: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

Table 6: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |

Fire and Explosion Hazard Data

This compound is a flammable liquid and poses a fire and explosion risk.

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Unusual Fire and Explosion Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition (sparks, open flames, hot surfaces).

-

Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collection: Place the absorbed material into a suitable, closed container for disposal.

-

Personal Protection: Wear appropriate PPE during cleanup.

Logical Framework for Toxicity Assessment

The decision-making process for assessing the toxicity of a chemical like this compound, for which there is limited data, follows a logical progression.

Caption: A logical flow for assessing the toxicity of a chemical with limited existing data.

Conclusion

While specific safety and toxicological data for this compound are limited, a conservative approach based on the known hazards of its isomers is essential for ensuring the safety of all personnel. Adherence to the handling, storage, and emergency procedures outlined in this guide, in conjunction with standard laboratory best practices, will minimize the risks associated with the use of this compound in a research and development setting. Continuous monitoring of new safety data for this compound is strongly recommended.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. CLP, 3.1.2., Criteria for classification of substances as acutely toxic :: ReachOnline [reachonline.eu]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 10. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 11. x-cellr8.com [x-cellr8.com]

- 12. delltech.com [delltech.com]

- 13. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

An In-depth Technical Guide on the Solubility of 3-Chloroheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloroheptane in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document presents a representative, hypothetical dataset based on the well-established principles of "like dissolves like" and the known physicochemical properties of haloalkanes. The guide is intended to serve as a practical resource for experimental design, solvent selection in synthesis and purification processes, and formulation development. A detailed, generalized experimental protocol for the quantitative determination of liquid-liquid solubility is also provided, alongside a visual workflow to guide laboratory practice.

Introduction to this compound and its Solubility

This compound (C₇H₁₅Cl) is a halogenated alkane featuring a seven-carbon chain with a chlorine atom substituted at the third carbon position. Its molecular structure, characterized by a large nonpolar hydrocarbon backbone and a polar carbon-chlorine bond, dictates its solubility behavior. While the C-Cl bond introduces a dipole moment, the overall molecule is predominantly nonpolar.

The principle of "like dissolves like" is the primary determinant of solubility for compounds like this compound.[1] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Consequently, this compound is expected to be highly soluble or miscible in nonpolar and weakly polar organic solvents, where the energy required to break existing intermolecular attractions is balanced by the energy released when new attractions are formed between the solute and solvent molecules.[2][3][4][5] Conversely, its solubility in highly polar solvents, such as water, is negligible due to the inability of the nonpolar alkyl chain to overcome the strong hydrogen bonding network of water.[1][2][6]

Hypothetical Quantitative Solubility Data

The following table summarizes the estimated quantitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are extrapolations based on the known properties of similar haloalkanes and should be confirmed experimentally for precise applications.

| Solvent | Chemical Formula | Polarity Index (Approx.) | Predicted Solubility ( g/100 mL) | Classification |

| Nonpolar Solvents | ||||

| n-Hexane | C₆H₁₄ | 0.1 | > 50 | Miscible |

| Toluene | C₇H₈ | 2.4 | > 50 | Miscible |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 50 | Miscible |

| Polar Aprotic Solvents | ||||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 50 | Miscible |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 | Miscible |

| Acetone | C₃H₆O | 5.1 | ~ 40 | Highly Soluble |

| Acetonitrile | C₂H₃N | 5.8 | ~ 15 | Soluble |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | 4.3 | ~ 25 | Soluble |

| Methanol | CH₃OH | 5.1 | ~ 10 | Sparingly Soluble |

| Water | H₂O | 10.2 | < 0.1 | Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the widely used "shake-flask" technique followed by quantitative analysis.

3.1. Materials and Equipment

-

Analyte (this compound, >99% purity)

-

Solvent of interest (>99% purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated positive displacement pipettes

-

Volumetric flasks (Class A)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., UV-Vis spectrophotometer if the analyte has a chromophore)

-

Vials with PTFE-lined septa

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

3.2. Procedure

Part A: Preparation of Standard Solutions for Calibration

-

Prepare a stock solution of this compound in the chosen solvent at a precisely known concentration (e.g., 100 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations. These standards should bracket the expected solubility of this compound.

-

Analyze each standard solution by GC-FID to generate a calibration curve of peak area versus concentration.

Part B: Equilibration of a Saturated Solution

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct second phase of the analyte should be visible.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time to reach a stable concentration.

Part C: Sample Analysis

-

After equilibration, allow the mixture to stand undisturbed at the same constant temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe fitted with a syringe filter to remove any undissolved microdroplets of the analyte.

-

Immediately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the previously generated calibration curve. A high dilution factor will likely be necessary for highly soluble systems.

-

Analyze the diluted sample by GC-FID under the same conditions as the standard solutions.

Part D: Calculation of Solubility

-

Using the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the quantitative determination of solubility.

Conclusion

References

A Guide to Theoretical and Computational Studies of 3-Chloroheptane: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroheptane, a halogenated alkane, serves as a valuable model system for understanding the interplay of conformational flexibility and electronic effects in larger, more complex molecules relevant to medicinal chemistry and materials science. While extensive dedicated computational studies on this specific molecule are not widely published, this technical guide outlines the established theoretical and computational methodologies that can be employed for its in-depth analysis. This whitepaper details the protocols for conformational analysis, quantum chemical calculations to determine structural and spectroscopic properties, and molecular dynamics simulations to probe its behavior in a condensed phase. By following these established protocols, researchers can generate valuable data to inform drug design, reaction mechanism studies, and the development of novel chemical entities.

Introduction

Halogenated organic compounds are of significant interest in drug development and materials science due to the unique physicochemical properties imparted by the halogen substituent, including altered lipophilicity, metabolic stability, and binding interactions. This compound (C7H15Cl) represents a fundamental chiral haloalkane, offering a tractable system for computational investigation. Its relatively simple structure allows for a thorough exploration of its conformational landscape and the influence of the chlorine atom on its electronic and spectroscopic properties.

This guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of this compound. It is intended to serve as a methodological blueprint for researchers seeking to characterize this molecule or similar chemical structures.

Physicochemical and Thermochemical Properties

A starting point for any computational study is the collection of known experimental and basic computed data. Publicly available databases such as PubChem and the NIST Chemistry WebBook provide foundational information for this compound.[1]

Table 1: General and Computed Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C7H15Cl | PubChem |

| Molecular Weight | 134.65 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 999-52-0 | PubChem |

| XLogP3 | 3.6 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

Table 2: Thermochemical Data for Isomerization Reactions Involving this compound

| Reaction | Enthalpy of Reaction (ΔrH°) | Phase | Reference |

| Heptane, 4-chloro- = this compound | -0.23 ± 0.10 kJ/mol | Gas | NIST WebBook[2] |

| Heptane, 2-chloro- = this compound | 0.15 kJ/mol | Liquid | NIST WebBook[2] |

Conformational Analysis

The presence of four rotatable single bonds in this compound suggests a complex potential energy surface with multiple local minima corresponding to different conformers. Identifying the low-energy conformers is crucial as they will dictate the molecule's overall properties.

Experimental Protocol: Computational Potential Energy Surface (PES) Scan

A relaxed PES scan is a standard computational technique to explore the conformational space of a molecule. This involves systematically rotating one or more dihedral angles while optimizing the remaining geometrical parameters at each step.

Protocol:

-

Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.

-

Choice of Dihedral Angles: Identify the key dihedral angles for scanning. For this compound, these are the C1-C2-C3-C4, C2-C3-C4-C5, C3-C4-C5-C6, and C4-C5-C6-C7 bonds. A systematic scan of the two dihedrals around the chiral center (C2-C3-C4-C5 and C3-C2-C(Cl)-H) would be a logical starting point.

-

Computational Method: Employ a computationally inexpensive method for the initial scan, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7).

-

Scan Execution: Perform the scan in increments (e.g., 15-30 degrees) for each chosen dihedral angle.

-

Identification of Minima: Analyze the resulting energy profile to identify the low-energy minima.

-

Re-optimization: The structures corresponding to the identified minima should be re-optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate geometries and relative energies.

Quantum Chemical Calculations

Once the low-energy conformers are identified, quantum chemical calculations can be performed to obtain a wide range of molecular properties with high accuracy.

Experimental Protocol: DFT Calculations

Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.

Protocol:

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Method Selection:

-

Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules.

-

Basis Set: A Pople-style basis set like 6-31G(d) is suitable for initial geometry optimizations and frequency calculations. For more accurate energies and properties, a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended.

-

-

Geometry Optimization: Perform a full geometry optimization for each low-energy conformer identified from the PES scan. This will yield the equilibrium bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies for each optimized conformer. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

NMR Chemical Shift Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts. These can be benchmarked against experimental data if available.

-

Thermodynamic Properties: From the vibrational analysis, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated. These are essential for determining the relative populations of conformers at a given temperature.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of isolated molecules, molecular dynamics (MD) simulations can model the behavior of this compound in a condensed phase (e.g., as a liquid or in solution), providing information on its dynamics and intermolecular interactions.

Experimental Protocol: Classical Molecular Dynamics Simulation

Protocol:

-

Force Field Selection: Choose a suitable classical force field. General purpose force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) are good starting points for organic molecules.

-

Parameterization: Ensure that the force field has accurate parameters for chloroalkanes. If not, new parameters may need to be derived from quantum chemical calculations (e.g., by fitting to electrostatic potentials and torsional energy profiles).

-

System Setup:

-

Create a simulation box (e.g., a cubic box).

-

Populate the box with a number of this compound molecules to achieve the desired density (e.g., the experimental liquid density).

-

If simulating in solution, add the appropriate solvent molecules (e.g., water, represented by a model like TIP3P).

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the initial system to remove any unfavorable contacts.

-

Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

-

Production Run: Once equilibrated, run the simulation for a sufficient length of time (nanoseconds to microseconds) to collect data for analysis.

-

-

Analysis: Analyze the trajectory to calculate properties such as:

-

Radial distribution functions (to understand the local structure of the liquid).

-

Diffusion coefficients.

-

Rotational correlation times.

-

Conformational populations in the condensed phase.

-

Conclusion

The theoretical and computational methodologies outlined in this whitepaper provide a robust framework for the comprehensive study of this compound. By employing a combination of conformational analysis, high-level quantum chemical calculations, and molecular dynamics simulations, researchers can gain deep insights into the structural, spectroscopic, and dynamic properties of this molecule. The data generated from such studies are invaluable for applications in drug design, where understanding molecular conformation and intermolecular interactions is paramount, as well as for fundamental studies in physical organic chemistry. This guide serves as a practical starting point for initiating such computational investigations.

References

A Technical Guide to the Enthalpy of Formation and Combustion of 3-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core thermochemical properties of 3-Chloroheptane, specifically its standard enthalpy of formation (ΔHf°) and standard enthalpy of combustion (ΔHc°). Due to the absence of readily available experimental data for this specific compound in public databases, this document focuses on the established experimental and computational methodologies for their determination.

Thermochemical Data for this compound

A thorough search of established chemical databases, including the NIST Chemistry WebBook, reveals a lack of experimentally determined values for the standard enthalpy of formation and combustion of this compound (CAS 999-52-0).[1][2][3][4] Data is limited to reaction thermochemistry for isomerization between different chloroheptane isomers.[1][2]

The absence of such data is not uncommon for specialized halogenated alkanes that may not have been the subject of extensive thermochemical investigation. For research purposes, values would typically be determined experimentally using the protocols outlined below or estimated using computational chemistry methods, such as ab initio calculations, which are frequently employed for halogenated compounds.[5][6]

Table 1: Thermochemical Properties of this compound

| Property | Symbol | Value (kJ/mol) | Data Source |

| Standard Enthalpy of Formation (gas) | ΔHf° | Data Not Available | - |

| Standard Enthalpy of Combustion | ΔHc° | Data Not Available | - |

Experimental Determination Methodologies

The primary route to determining the standard enthalpy of formation for an organic compound like this compound is through the experimental measurement of its enthalpy of combustion.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a constant-volume calorimeter, commonly known as a bomb calorimeter.[7] This technique measures the heat evolved during a complete combustion reaction in the presence of excess oxygen.[8]

Experimental Protocol:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of liquid this compound is weighed and placed into a crucible within the calorimeter's steel pressure vessel, known as the "bomb".[9] A small amount of water (approx. 1 mL) is added to the bomb to ensure that the halogen and nitrogen products are formed in their standard aqueous states.[9]

-

Fuse Wire: A measured length of ignition wire is attached to the electrodes, positioned so it is in contact with the sample.[9]

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete and rapid combustion.[8]

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured volume of water in an insulated outer container (the jacket).[7][10] A stirrer ensures even temperature distribution, and a high-precision thermometer records the temperature.[7][11]

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.[7] The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before and after ignition until a maximum temperature is reached and begins to cool. This allows for the calculation of the precise temperature change (ΔT), corrected for any heat exchange with the surroundings.[12]

-

Calculation: The heat released by the reaction (qv) is calculated using the total heat capacity of the calorimeter system (Ccal), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10]

-

qreaction = - (Ccal * ΔT)

-

-

Corrections: The calculated heat value is corrected for the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.[9] The result is the constant-volume heat of combustion (ΔUc). This is then converted to the constant-pressure enthalpy of combustion (ΔHc°) using the equation ΔH = ΔU + ΔngRT, where Δng is the change in the number of moles of gas in the balanced combustion reaction.[7]

Enthalpy of Formation via Hess's Law

The standard enthalpy of formation (ΔHf°) cannot be measured directly for most complex molecules. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law.[13][14] Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.[14][15]

Calculation Protocol:

-

Balanced Combustion Reaction: Write the balanced chemical equation for the complete combustion of this compound (C₇H₁₅Cl).

-

C₇H₁₅Cl(l) + 11 O₂(g) → 7 CO₂(g) + 7 H₂O(l) + HCl(aq)

-

-

Hess's Law Application: The enthalpy of combustion for the overall reaction can be expressed as the sum of the enthalpies of formation of the products minus the sum of the enthalpies of formation of the reactants.[16][17]

-

ΔHc° = [ 7 * ΔHf°(CO₂) + 7 * ΔHf°(H₂O) + ΔHf°(HCl) ] - [ ΔHf°(C₇H₁₅Cl) + 11 * ΔHf°(O₂) ]

-

-

Solving for ΔHf°: The standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl) and for elemental oxygen (which is zero by definition) are well-established.[17] By substituting the experimentally determined ΔHc° and the known ΔHf° values of the products into the equation, one can algebraically solve for the unknown standard enthalpy of formation of this compound, ΔHf°(C₇H₁₅Cl).[13][18]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for determining the enthalpy of combustion and the logical application of Hess's Law for calculating the enthalpy of formation.

Caption: Experimental workflow for bomb calorimetry.

Caption: Hess's Law cycle for this compound combustion.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Ab initio study of the transition states for determining the enthalpies of formation of alkyl and halogenated alkyl free radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bomb Calorimetry — FAI 2022 [fai.us]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. monash.edu [monash.edu]

- 11. BOMB CALORIMETER | TecQuipment [tecquipment.com]

- 12. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 13. tutorchase.com [tutorchase.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Khan Academy [khanacademy.org]

- 16. 3.6 – Hess’ Law – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 17. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]

- 18. m.youtube.com [m.youtube.com]

Technical Guide: Physicochemical Properties of 3-Chloroheptane

This technical guide provides an in-depth overview of the boiling and melting points of 3-Chloroheptane, including its other physical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines experimental protocols for the determination of these properties and includes graphical representations of the experimental workflows.

Physicochemical Data of this compound

This compound is a halogenated alkane, appearing as a colorless liquid at room temperature.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 999-52-0 | [2][3][4] |

| Molecular Formula | C₇H₁₅Cl | [1][2][4] |

| Molecular Weight | 134.65 g/mol | [2][5] |

| Boiling Point | 150 °C at 760 mmHg[6][7] 152.39 °C (estimate)[3] 158.00 °C[1] | Multiple Sources |

| Melting Point | -69.5 °C (estimate)[3][6] -85.0 °C[1] | Multiple Sources |

| Density | 0.864 g/cm³[6] 0.8690 g/cm³[3] 0.8780 g/cm³[1] | Multiple Sources |

| Appearance | Colorless liquid | [1] |

| Vapor Pressure | 5 mmHg at 25°C | [6] |

| Flash Point | 39.2°C | [6] |

| Refractive Index | 1.4228 | [3][6] |

| Solubility | Low in water; soluble in organic solvents like hexane (B92381) and ether.[1] | [1] |

Experimental Protocols

While specific experimental data for the determination of the boiling and melting points of this compound are not detailed in the cited literature, standard methodologies are well-established for these measurements. The following sections describe generalized protocols applicable to this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.[8][9] The presence of impurities typically lowers and broadens the melting point range.[8][9]

Methodology: Capillary Tube Method

This is a common and reliable method for determining the melting point of a solid organic compound.[8]

-

Sample Preparation : A small amount of the solid sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[10][11][12]

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern melting point apparatus with a heated metal block).[8][10][13]

-

Heating and Observation : The heating bath is heated gradually. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Data Recording : Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.[9] For accurate results, the determination should be repeated at least once with a fresh sample.[8][10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][14] It is a key indicator of a liquid's purity.[14]

Methodology: Capillary Tube Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Sample Preparation : A few milliliters of the liquid sample (this compound) are placed in a small test tube or fusion tube.[14][15] A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[15]

-

Apparatus Setup : The test tube assembly is attached to a thermometer, with the sample aligned with the thermometer bulb. This is then immersed in a heating bath (e.g., a beaker with paraffin (B1166041) oil or an aluminum block).[14][15]

-